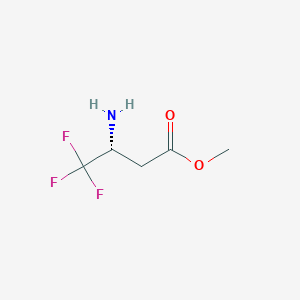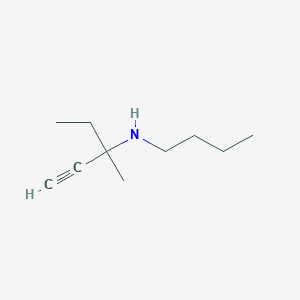![molecular formula C11H9N3O5 B13242865 2-[2-(2-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13242865.png)
2-[2-(2-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is an organic compound that features a nitrophenyl group, a pyrazolone ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid typically involves the nitration of phenylacetic acid followed by cyclization and further functionalization The nitration step introduces the nitro group to the phenyl ring, which is then subjected to cyclization to form the pyrazolone ring
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, such as hydroxamic acids.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc and ammonium chloride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso and amino derivatives.
Reduction: Formation of hydroxamic acids and anilines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(2-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of heterocycles and other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(2-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrazolone ring can interact with enzymes and receptors. These interactions can modulate biochemical pathways and result in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A precursor in the synthesis of 2-[2-(2-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid.
4-Nitrophenylacetic acid: Similar structure but with the nitro group in a different position.
2-Nitrodiphenylamine: Contains a nitro group and an amine group on a diphenyl structure.
Uniqueness
This compound is unique due to the presence of both the nitrophenyl and pyrazolone moieties, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H9N3O5 |
|---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
2-[2-(2-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C11H9N3O5/c15-10(16)5-7-6-12-13(11(7)17)8-3-1-2-4-9(8)14(18)19/h1-4,6,12H,5H2,(H,15,16) |
InChI Key |
GGEAZCNQSYGKBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CN2)CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




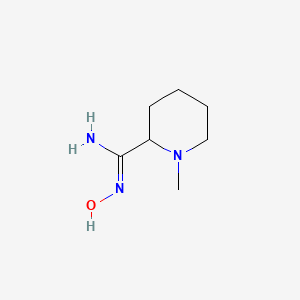
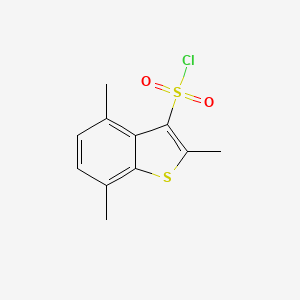
![6-Methyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13242810.png)
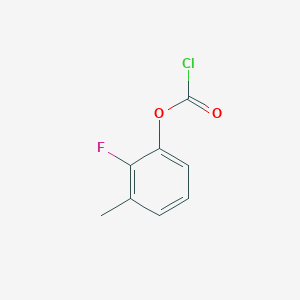
![1-Ethyl-4-fluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B13242825.png)
![6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13242836.png)
![tert-Butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}carbamate](/img/structure/B13242848.png)
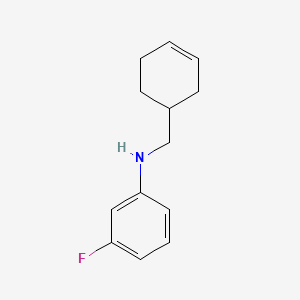
![2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]piperidine](/img/structure/B13242855.png)

